molecular formula C13H10O2 B8155544 4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one

4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B8155544
M. Wt: 198.22 g/mol
InChI Key: TTYQJPFXBABIIV-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also contains an indanone moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.

    Formation of the Indanone Moiety: The indanone structure can be synthesized through Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization.

    Coupling of Furan and Indanone: The final step involves coupling the furan ring with the indanone moiety. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling or Heck reaction, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may be used to dissolve the reactants and control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan and indanone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the indanone moiety to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include oxidized furan and indanone derivatives, reduced alcohols, and various substituted furan derivatives.

Scientific Research Applications

4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound may serve as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and indanone moiety can participate in different types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethanol: A furan derivative with a hydroxymethyl group.

    2-Furoic Acid: A furan derivative with a carboxylic acid group.

    Indan-1-one: A compound with a similar indanone moiety but without the furan ring.

Uniqueness

4-(Furan-2-yl)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the furan ring and indanone moiety in its structure. This dual functionality allows for a broader range of chemical reactions and interactions compared to compounds with only one of these moieties. The presence of both aromatic and carbonyl functionalities also enhances its potential for various applications in research and industry.

Properties

IUPAC Name

4-(furan-2-yl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-12-7-6-9-10(12)3-1-4-11(9)13-5-2-8-15-13/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYQJPFXBABIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC(=C21)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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